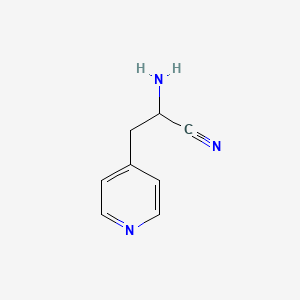

2-Amino-3-pyridin-4-yl-propionitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-amino-3-pyridin-4-ylpropanenitrile |

InChI |

InChI=1S/C8H9N3/c9-6-8(10)5-7-1-3-11-4-2-7/h1-4,8H,5,10H2 |

InChI Key |

OGEPGALABKTVMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CC(C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Amino 3 Pyridin 4 Yl Propionitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is highly susceptible to nucleophilic attack, making it a key site for molecular elaboration.

The nitrile functional group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives. In the case of 2-Amino-3-pyridin-4-yl-propionitrile, this transformation results in the formation of 2-amino-3-(pyridin-4-yl)propanoic acid, a non-natural amino acid commonly known as 4-pyridylalanine. nbinno.comresearchgate.netchemimpex.com This amino acid is a valuable building block in peptide synthesis. nbinno.com The incorporation of such non-natural amino acids into peptide chains is a key strategy for modifying their stability, bioavailability, and target affinity. nbinno.com The pyridine (B92270) moiety, in particular, can introduce novel functionalities, such as participating in pi-stacking interactions, hydrogen bonding, and metal coordination, which can influence a peptide's structure and its interaction with biological targets. nbinno.com

Table 1: Hydrolysis of this compound

| Starting Material | Product | Transformation |

|---|

The nitrile group is readily reduced to a primary amine using various reducing agents. chemguide.co.uk This conversion transforms this compound into 2-amino-3-(pyridin-4-yl)propan-1-amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukreddit.comlibretexts.org

The reaction with lithium aluminum hydride typically proceeds in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine. libretexts.org Catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon, provides an alternative route to the primary amine. google.com

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether 2. Acidic workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | High pressure, various catalysts (e.g., Ru/C, Pd, Ni) | Primary Amine |

The vicinal arrangement of the amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Imidazoline rings can be synthesized from nitriles by reacting them with diamines. For instance, 2-imidazolines can be prepared by reacting a nitrile with ethylenediamine, often in the presence of a catalyst such as elemental sulfur. researchgate.net In this context, this compound could serve as the nitrile component to construct a substituted imidazoline, which are important scaffolds in medicinal chemistry. researchgate.net The synthesis of imidazole (B134444) rings often involves the cyclization of intermediates derived from α-aminoketones or related structures. mdpi.comrsc.orgnih.gov

The α-amino-nitrile moiety is a classic building block for the synthesis of pyrimidine (B1678525) rings. bu.edu.eg This typically involves the condensation of the aminonitrile with a 1,3-bifunctional three-carbon fragment, such as a β-dicarbonyl compound, in what is known as the Prinzbach-type synthesis. bu.edu.egresearchgate.net Alternatively, amides can be condensed directly with nitriles using an activating agent like trifluoromethanesulfonic anhydride (B1165640) to yield pyrimidines in a single step. nih.gov

Pyridazine synthesis can be achieved through the reaction of 1,2-dicarbonyl compounds or their equivalents with hydrazine. A plausible route involving this compound would require its conversion into a suitable precursor that can then undergo cyclization. For example, condensation reactions between 3-oxo-2-arylhydrazonopropanals and compounds with active methylene (B1212753) groups are used to generate pyridazin-3-ones. mdpi.com

Table 3: Potential Reagents for Pyrimidine/Pyridazine Annulation

| Target Ring | Reagent Class | Example Reagent |

|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl Compound | Acetylacetone |

| Pyrimidine | N-Vinyl/N-Aryl Amide + Activator | N-vinylacetamide + Triflic Anhydride nih.gov |

Thienopyridines are bicyclic heterocyclic compounds with significant biological activity. ekb.eg Their synthesis often involves the construction of a thiophene (B33073) ring onto a pre-existing pyridine core, or vice-versa. nih.gov The Gewald reaction is a common method for synthesizing 2-aminothiophenes, which are key intermediates for thienopyridines. mdpi.comabertay.ac.uk This reaction involves the condensation of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur. The functional groups present in this compound could potentially be utilized in a multi-step sequence to construct a thienopyridine scaffold. For example, the nitrile and adjacent methylene group could participate in a Gewald-type reaction, followed by further transformations to complete the fused pyridine ring. nih.govabertay.ac.uk

Cyclization Reactions for Heterocyclic Ring Formation

Transformations of the Amino Group

The primary amino group in this compound is a key site for nucleophilic reactions, enabling a variety of modifications such as acylation, sulfonylation, and condensation with carbonyl compounds. These transformations are fundamental for its derivatization and incorporation into larger molecular frameworks, including peptides.

The primary amino group of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. Similarly, sulfonylation occurs when the amino group reacts with sulfonyl chlorides, yielding a sulfonamide. These reactions are crucial for introducing a wide array of substituents, thereby modifying the compound's physicochemical properties.

While direct experimental data on the acylation and sulfonylation of this compound is not extensively published, the reactivity is analogous to that of other primary amines, including substituted aminopyridines. For instance, the synthesis of N-(2-Amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfonyl)benzenesulfonamide demonstrates the susceptibility of an amino group on a pyridine ring to react with sulfonyl chlorides. nih.gov Such reactions typically proceed under standard conditions, often employing a non-nucleophilic base to neutralize the acid byproduct.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

|---|---|---|---|

| Primary Amine (R-NH₂) | Acyl Chloride (R'-COCl) | N-Acyl Amide (R-NH-CO-R') | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Primary Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) | N-Sulfonamide (R-NH-SO₂-R') | Base (e.g., Pyridine, NaOH), Aprotic or Protic Solvent |

This table presents generalized reaction conditions typical for the acylation and sulfonylation of primary amino groups.

The introduction of acyl and sulfonyl groups can significantly alter the biological activity and physical characteristics of the parent molecule. These modifications are a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

The primary amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. jocpr.comsemanticscholar.org The formation of the C=N double bond is often reversible and can be driven to completion by removing water from the reaction mixture.

These reactions are generally catalyzed by either acid or base. The resulting Schiff bases are versatile intermediates themselves and can be used in a variety of subsequent transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The synthesis of Schiff bases from amino acids or other primary amines with various aldehydes and ketones is a well-established method for creating new compounds with potential biological activities. primescholars.comnahrainuniv.edu.iqnih.gov

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-Amino Pyridine | Pyrazole-4-carbaldehyde derivative | N-(...methylene)-pyridin-2-amine | Absolute Ethanol (B145695), Glacial Acetic Acid (catalyst), Reflux | jocpr.com |

| Amino Acid (e.g., Alanine) | p-Chlorobenzaldehyde | Schiff Base of Alanine | Microwave-assisted, Solvent-free | primescholars.com |

This interactive table provides examples of condensation reactions leading to Schiff base formation.

The structure of this compound is closely related to the non-proteinogenic amino acid 4-pyridylalanine (4-Pal). The amino group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. nih.govnih.gov For this purpose, the amino group is typically protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. luxembourg-bio.com

The Fmoc-protected derivative, Fmoc-L-4-pyridylalanine, can then be coupled to a growing peptide chain on a solid support. The Fmoc group is temporarily masking the alpha-amino group, which is deprotected at each cycle of the synthesis to allow for the addition of the next amino acid. nih.govresearchgate.net The pyridine side chain remains unprotected and can introduce unique properties into the final peptide, such as altered hydrophilicity, metal chelation capabilities, or sites for further post-synthetic modification. nih.govmdpi.com

Table 3: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Reagents |

|---|---|---|

| 1. Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. | 20% Piperidine (B6355638) in DMF |

| 2. Activation & Coupling | Activation of the carboxylic acid of the incoming Fmoc-amino acid and its coupling to the newly freed N-terminus. | Coupling agents (e.g., HBTU, DIC), Base (e.g., DIPEA) |

| 3. Washing | Removal of excess reagents and byproducts. | DMF, DCM |

This table outlines the fundamental iterative cycle of Fmoc SPPS.

The incorporation of unnatural amino acids like 4-pyridylalanine is a powerful tool for creating peptides with enhanced stability, novel structural motifs, and tailored biological functions.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly when a good leaving group is present at the 2- or 4-position.

The pyridine ring is significantly less reactive towards electrophiles than benzene. The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid under typical electrophilic aromatic substitution (EAS) conditions, which further deactivates the ring. Direct nitration or halogenation of pyridine requires harsh conditions and often results in low yields, with substitution occurring primarily at the 3-position. vaia.com

To achieve substitution at the 4-position, indirect methods are often employed. One common strategy is the conversion of the pyridine to its N-oxide. oc-praktikum.de The N-oxide is more activated towards electrophilic attack, and nitration, for example, proceeds preferentially at the 4-position. Subsequent deoxygenation of the N-oxide yields the 4-substituted pyridine. For instance, the nitration of 3-methylpyridine-1-oxide yields 3-methyl-4-nitropyridine-1-oxide under treatment with sulfuric and nitric acid. orgsyn.org

Direct halogenation of unsubstituted or alkyl-substituted pyridines is also challenging. Bromination of 4-pyridone, a tautomer of 4-hydroxypyridine, occurs readily to give 3,5-dibromo-4-pyridone, indicating the activating effect of the hydroxyl/oxo group. cdnsciencepub.com However, direct bromination of 4-picoline (4-methylpyridine) at the ring positions is difficult to achieve selectively without affecting the methyl group. researchgate.net

Table 4: Conditions for Electrophilic Substitution on Pyridine Derivatives

| Substrate | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | Nitration | H₂SO₄, fuming HNO₃ | 4-Nitropyridine-N-oxide | oc-praktikum.de |

| 3-Methylpyridine-1-oxide | Nitration | H₂SO₄, fuming HNO₃ | 3-Methyl-4-nitropyridine-1-oxide | orgsyn.org |

| 4-Pyridone | Bromination | Br₂, Aqueous Buffer (pH 4) | 3,5-Dibromo-4-pyridone | cdnsciencepub.com |

This table summarizes conditions for achieving electrophilic substitution on activated pyridine rings.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halide) is located at the 2- or 4-position. stackexchange.comquimicaorganica.orgquora.com The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at the 2- and 4-positions. stackexchange.comquora.com

Therefore, if a derivative of this compound were synthesized with a leaving group at the 2-position (ortho to the nitrogen), it would be expected to undergo SNAr with various nucleophiles. For example, 2-chloropyridines can react with amines or other nucleophiles to displace the chloride. lookchem.commdpi.com The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring or by converting the pyridine to a pyridinium (B92312) salt, which makes the ring even more electrophilic. nih.gov This reactivity provides a powerful method for the late-stage functionalization of pyridine-containing molecules. acs.org

Table 5: Reactivity in Nucleophilic Aromatic Substitution of Pyridines

| Substrate Type | Position of Leaving Group | Reactivity | Rationale |

|---|---|---|---|

| Halopyridine | 2- or 4- | High | Resonance stabilization of the anionic intermediate by the ring nitrogen. |

| Halopyridine | 3- | Low | The negative charge in the intermediate cannot be delocalized onto the ring nitrogen. |

| N-Methylpyridinium ion | 2- or 4- | Very High | The positive charge on the nitrogen strongly activates the ring towards nucleophilic attack. |

This table compares the relative reactivity of substituted pyridines in SNAr reactions.

Oxidation and Reduction of the Pyridine Heterocycle

The pyridine ring in this compound is susceptible to both oxidation and reduction reactions, characteristic of nitrogen-containing aromatic heterocycles.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can significantly alter the electron distribution within the pyridine ring, influencing its reactivity towards other reagents.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, employing catalysts like palladium, platinum, or rhodium, can lead to the saturation of the aromatic ring, yielding the corresponding piperidine derivative. The conditions for this reduction, such as pressure, temperature, and catalyst choice, would need to be carefully controlled to avoid side reactions involving the nitrile or amino groups. Electrocatalytic hydrogenation is another potential method for the reduction of the pyridine ring.

Table 1: Potential Oxidation and Reduction Reactions of the Pyridine Heterocycle

| Transformation | Reagents and Conditions | Potential Product |

| N-Oxidation | H₂O₂/CH₃COOH or m-CPBA | 2-Amino-3-(1-oxido-pyridin-1-ium-4-yl)propionitrile |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Amino-3-(piperidin-4-yl)propionitrile |

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, and its degradation can proceed through various mechanisms, primarily involving the hydrolytic cleavage of the nitrile group.

Factors Influencing Chemical Stability

The chemical stability of this compound is generally expected to be fair under standard laboratory conditions. However, certain factors can promote its degradation:

pH: Extreme pH conditions, both acidic and basic, are likely to affect the stability of the molecule. The amino group can be protonated in acidic media, while the nitrile group is susceptible to hydrolysis under both acidic and basic conditions.

Temperature: Elevated temperatures can lead to thermal decomposition. The specific decomposition products would depend on the temperature and the presence of other reactive species.

Light: Pyridine and its derivatives can be susceptible to photochemical degradation. Exposure to UV light could potentially lead to isomerization or decomposition of the pyridine ring.

Mechanisms of Decomposition (e.g., Hydrolytic Cleavage)

The primary pathway for the decomposition of this compound is expected to be the hydrolysis of the nitrile group. This reaction can proceed through either an acid-catalyzed or a base-catalyzed mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an imidic acid intermediate, which is then further hydrolyzed to a carboxylic acid, yielding 2-amino-3-(pyridin-4-yl)propanoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon atom of the nitrile group. The resulting intermediate is then protonated by water to form an imidic acid, which subsequently hydrolyzes to a carboxylate salt. Acidification of the reaction mixture would then yield the corresponding carboxylic acid.

Another potential degradation pathway could involve the amino group, which can participate in various reactions. However, the hydrolytic cleavage of the nitrile is generally considered a more facile decomposition route for α-amino nitriles.

Table 2: Potential Degradation Products

| Degradation Pathway | Conditions | Major Product |

| Hydrolytic Cleavage (Acidic) | Strong Acid, Heat | 2-Amino-3-(pyridin-4-yl)propanoic acid |

| Hydrolytic Cleavage (Basic) | Strong Base, Heat | Sodium 2-amino-3-(pyridin-4-yl)propanoate |

It is important to note that the information presented here is based on general chemical principles and the known reactivity of related compounds. Specific experimental data for this compound is required for a definitive understanding of its chemical behavior.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 3 Pyridin 4 Yl Propionitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons, enabling the complete structural assignment of 2-Amino-3-pyridin-4-yl-propionitrile.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Specifically, the protons at positions 2 and 6 of the pyridine ring are chemically equivalent and are anticipated to produce a doublet due to coupling with the protons at positions 3 and 5. Similarly, the protons at positions 3 and 5 are also equivalent and will appear as a doublet.

The methine proton (CH) adjacent to the amino and cyano groups is expected to resonate as a triplet, a result of coupling with the neighboring methylene (B1212753) (CH₂) protons. The methylene protons, in turn, will likely appear as a doublet. The protons of the amino group (NH₂) may present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 | Doublet |

| Pyridine H-3, H-5 | ~7.3 | Doublet |

| CH (methine) | ~4.2 | Triplet |

| CH₂ (methylene) | ~3.1 | Doublet |

Note: Predicted values are based on computational models and may vary from experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region, typically between δ 120 and 150 ppm, characteristic of aromatic carbons. The carbon atom of the nitrile group (C≡N) will appear in a distinct region, generally around δ 115-125 ppm. The aliphatic carbons, the methine (CH) and methylene (CH₂) groups, will have signals in the upfield region of the spectrum. The chemical shift of the methine carbon is influenced by the adjacent electron-withdrawing amino and cyano groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-4 | ~148 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~124 |

| C≡N (nitrile) | ~118 |

| CH (methine) | ~40 |

Note: Predicted values are based on computational models and may vary from experimental data.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the methine proton and the methylene protons, as well as between the adjacent protons on the pyridine ring (H-2/H-6 with H-3/H-5). This confirms their spatial proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. For example, an HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and the methylene proton signals to the methylene carbon signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its key functional groups. The nitrile group (C≡N) will show a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹. The N-H stretching vibrations of the primary amine (NH₂) will appear as two bands in the 3500-3300 cm⁻¹ region. The C-N stretching of the amine will be observed in the 1350-1000 cm⁻¹ range. The pyridine ring will give rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and C-H aromatic stretching just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | N-H Stretch | 3500 - 3300 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Nitrile (C≡N) | C≡N Stretch | 2260 - 2220 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |

Note: Predicted values are based on typical frequency ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the cyano group (CN), the amino group (NH₂), or cleavage of the bond between the aliphatic chain and the pyridine ring. The base peak in the spectrum would correspond to the most stable fragment ion formed. For instance, the loss of the nitrile group could lead to a stable pyridyl-ethyl-amino cation. Fragmentation of the pyridine ring itself is also possible, leading to a series of characteristic smaller ions. Analysis of these fragments allows for the confirmation of the proposed structure.

Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The nominal molecular mass of this compound (C₈H₉N₃) is 147 g/mol , calculated from the atomic weights of its constituent elements.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to ionize to form a molecular ion ([M]⁺• or [M+H]⁺). Subsequent fragmentation would likely proceed through pathways characteristic of α-amino nitriles and pyridine derivatives. The fragmentation of protonated α-amino acids commonly involves the neutral loss of small molecules like water and carbon monoxide. nih.gov For α-aminonitriles, characteristic fragmentation includes the loss of the cyanide radical (•CN) or hydrogen cyanide (HCN).

Key fragmentation pathways for this compound are predicted to involve:

Loss of the amino group: Cleavage resulting in the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃) from the protonated molecular ion.

Loss of the cyano group: Expulsion of a cyanide radical (•CN) or hydrogen cyanide (HCN).

Cleavage at the α-carbon: Fission of the Cα-Cβ bond, leading to the formation of a stable pyridin-4-ylmethyl cation or radical. The tropylium (B1234903) ion or related resonance-stabilized structures derived from the pyridine ring could be prominent in the mass spectrum.

Ring fragmentation: At higher energies, the pyridine ring itself may undergo fragmentation.

A summary of predicted fragmentation patterns and the resulting ions is provided in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Predicted Structure of Fragment Ion |

| 148 ([M+H]⁺) | NH₃ | 131 | 3-pyridin-4-yl-propenenitrile cation |

| 148 ([M+H]⁺) | HCN | 121 | Pyridin-4-ylmethyl-aminomethyl cation |

| 147 ([M]⁺•) | •CN | 121 | [C₇H₉N₂]⁺ |

| 147 ([M]⁺•) | •NH₂ | 131 | [C₈H₇N₂]⁺ |

| 147 ([M]⁺•) | •CH(NH₂)CN | 92 | Pyridin-4-ylmethyl cation |

This interactive table outlines the plausible fragmentation pathways for this compound based on the principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision (typically to within 0.001 Da). This allows for the calculation of an unambiguous molecular formula.

The theoretical monoisotopic mass of this compound (C₈H₉N₃) is calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Theoretical Exact Mass Calculation:

8 x ¹²C = 8 x 12.000000 = 96.000000

9 x ¹H = 9 x 1.007825 = 9.070425

3 x ¹⁴N = 3 x 14.003074 = 42.009222

Total Exact Mass = 147.079647 Da

An HRMS analysis would be expected to yield a mass measurement for the protonated molecule [M+H]⁺ that is extremely close to its theoretical value of 148.087472 Da. This high level of accuracy allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions.

| Molecular Formula | Nominal Mass | Theoretical Exact Mass (Da) |

| C₈H₉N₃ | 147 | 147.079647 |

| C₇H₇N₃O | 147 | 147.058913 |

| C₉H₁₃N O | 147 | 147.099714 |

This interactive table compares the theoretical exact mass of this compound with other potential formulas having the same nominal mass, illustrating the resolving power of HRMS.

X-ray Crystallography

Elucidation of Solid-State Molecular Structure and Stereochemistry

The molecular structure of this compound features a central sp³-hybridized carbon atom (the α-carbon) bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a cyano group (-C≡N), and a pyridin-4-ylmethyl group (-CH₂-C₅H₄N).

Chirality: The α-carbon is a stereocenter, meaning the compound is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers (the R- and S-forms). X-ray crystallography of a single crystal would reveal the specific stereoconfiguration if the sample were enantiomerically pure or if spontaneous resolution occurred during crystallization. For a racemic mixture, the crystal would contain equal numbers of both enantiomers.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state packing of this compound would be significantly influenced by non-covalent interactions, which can be precisely mapped using X-ray crystallography. The functional groups present allow for a variety of strong intermolecular forces.

Hydrogen Bonding: The primary amino group (-NH₂) is a potent hydrogen bond donor. The nitrogen atoms of the pyridine ring and the nitrile group are effective hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, such as N-H···N(pyridine) and N-H···N(nitrile) interactions. These interactions would link the molecules into chains, sheets, or a three-dimensional network.

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

| Hydrogen Bonding | Amino (-NH₂) | Pyridine Nitrogen | Primary interaction linking molecules |

| Hydrogen Bonding | Amino (-NH₂) | Nitrile Nitrogen | Secondary interaction reinforcing the network |

| Pi-Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes packing of aromatic moieties |

This interactive table summarizes the potential intermolecular interactions that would be elucidated by an X-ray crystallographic study of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the pyridine ring, which acts as the primary chromophore. Pyridine and its derivatives typically exhibit two main types of absorption bands in the UV region. researchgate.netlibretexts.org

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring. For pyridine itself, these transitions occur around 250-270 nm. researchgate.net

n → π* Transitions: These are lower-intensity absorptions that arise from the excitation of a non-bonding electron (from the lone pair on the nitrogen atom) to a π* antibonding orbital. This transition is symmetry-forbidden, leading to a much weaker absorption band, typically observed at longer wavelengths (around 320-380 nm for pyridine) compared to the π → π* transition. libretexts.org

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (Pyridine Ring) → π (Pyridine Ring) | ~250 - 280 nm | High (Strong) |

| n → π | n (Pyridine Nitrogen) → π (Pyridine Ring) | ~300 - 360 nm | Low (Weak) |

This interactive table details the expected electronic transitions for this compound in UV-Vis spectroscopy.

Solvatochromic Studies

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are currently no publicly available research articles or datasets specifically detailing the solvatochromic studies of this compound. While the principles of solvatochromism are well-established and have been applied to a wide array of compounds, including various pyridine and nitrile derivatives, specific experimental data such as UV-Vis absorption or fluorescence spectra of this compound in a range of solvents with varying polarities could not be located.

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is typically observed in the substance's absorption or emission spectra as a shift in the wavelength of maximum absorption (λmax) or emission. This shift is indicative of the differential solvation of the ground and excited states of the molecule.

For a compound like this compound, which possesses both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen and nitrile group), as well as a polarizable aromatic system, it would be expected to exhibit solvatochromic behavior. The interaction of the solute with solvent molecules through dipole-dipole interactions, hydrogen bonding, and other intermolecular forces would likely lead to shifts in its electronic transitions.

A typical solvatochromic study would involve dissolving the compound in a series of solvents of varying polarity, from nonpolar solvents like hexane (B92381) to polar aprotic solvents like acetone (B3395972) and polar protic solvents like ethanol (B145695) and water. The UV-Vis absorption and fluorescence spectra would be recorded for each solution. The data would then be analyzed to determine the extent of the spectral shifts.

Although no specific data for this compound is available, studies on similar 2-amino-3-cyanopyridine (B104079) derivatives have shown that these types of compounds can exhibit fluorescence and that their spectral properties are influenced by the solvent environment. sciforum.net For instance, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the emission spectra, depending on the nature of the electronic transitions and the specific interactions with the solvent. sciforum.net

Without experimental data, any discussion of the solvatochromic properties of this compound would be purely speculative. The generation of the requested data tables and detailed research findings is therefore not possible at this time. Further experimental investigation would be required to characterize the solvatochromic behavior of this specific compound.

Computational and Theoretical Investigations of 2 Amino 3 Pyridin 4 Yl Propionitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For 2-Amino-3-pyridin-4-yl-propionitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the molecule's most stable conformation. analis.com.my

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise spatial arrangement of the amino group, the pyridine (B92270) ring, and the propionitrile (B127096) side chain. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be determined, highlighting the electron-rich and electron-poor regions of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | Cα-Cβ | ~1.54 Å |

| Cβ-C(pyridine) | ~1.52 Å | |

| C-N (nitrile) | ~1.15 Å | |

| Bond Angle | N-Cα-Cβ | ~109.5° |

| Cα-Cβ-C(pyridine) | ~112.0° | |

| Dihedral Angle | N-Cα-Cβ-C(pyridine) | Varies with conformation |

Note: These values are illustrative and would be precisely determined through DFT calculations.

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net The calculated NMR chemical shifts for the ¹H and ¹³C atoms in this compound would aid in the assignment of experimental spectra. Similarly, the prediction of IR frequencies can help in identifying the characteristic vibrational modes of the molecule, such as the stretching frequencies of the N-H bonds in the amino group, the C≡N bond of the nitrile group, and the various vibrations of the pyridine ring. analis.com.my

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Cα (methine) | ~55 |

| Cβ (methylene) | ~35 |

| C (nitrile) | ~120 |

| C (pyridine, various) | ~120-150 |

Note: These values are representative and would be refined by specific computational protocols.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would provide insights into its kinetic stability and its potential to participate in various chemical reactions. nih.gov

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values; actual energies would be determined via quantum chemical calculations.

Reactivity Studies

Theoretical methods can also be used to explore the reactivity of a molecule in detail.

A range of molecular descriptors derived from quantum chemical calculations can be used to quantify the reactivity of this compound. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is crucial for understanding its behavior in chemical reactions. For instance, the nitrogen atoms in the amino group and the pyridine ring are expected to be nucleophilic centers, while the carbon atom of the nitrile group could act as an electrophilic site. researchgate.netnih.gov

Table 4: Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Global electrophilic nature of the molecule. |

Note: These descriptors are calculated from the HOMO and LUMO energies.

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By locating the transition state, the activation energy for a reaction can be calculated, providing insights into the reaction kinetics.

For this compound, this approach could be used to model various potential reactions, such as its synthesis or its subsequent transformations into other heterocyclic systems. researchgate.net Understanding the reaction pathways at a molecular level is essential for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to predict the dynamic behavior and preferential shapes of molecules. For this compound, these methods would be instrumental in understanding its flexibility and the spatial arrangement of its constituent atoms.

It is anticipated that the conformational preferences would be governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects. For instance, the interaction between the lone pair of electrons on the pyridine nitrogen and the amino and nitrile groups could influence the orientation of the side chain. Computational energy calculations would be necessary to map the potential energy surface and identify the low-energy, stable conformers. A representative data table of hypothetical low-energy conformers is presented below, based on common torsional angles observed in similar molecules.

Interactive Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 | -60° | 180° | 0.0 |

| 2 | 60° | 180° | 0.2 |

| 3 | 180° | 180° | 1.5 |

| 4 | -60° | 90° | 2.1 |

Note: This data is illustrative and would require specific quantum mechanical or molecular mechanics calculations for validation.

The presence of polar functional groups, including the amino group, the nitrile group, and the nitrogen atom in the pyridine ring, suggests that this compound would be significantly influenced by its solvent environment. In polar protic solvents like water, it is expected that the solvent molecules would form hydrogen bonds with these functional groups.

MD simulations in explicit solvent would reveal the formation of a solvation shell around the molecule. The arrangement and dynamics of solvent molecules in this shell would, in turn, affect the conformational preferences of the solute. It is plausible that certain conformations that are less stable in the gas phase could be stabilized in a polar solvent due to favorable solute-solvent interactions. The strength of these interactions is influenced by the ability of the solvent to act as a hydrogen bond donor or acceptor. rsc.org

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties and self-assembly behavior of molecules. For this compound, these interactions would be dominated by hydrogen bonding and non-covalent interactions involving the pyridine ring.

For this compound, the amino group (as a hydrogen bond donor) and the nitrile nitrogen and pyridine nitrogen (as hydrogen bond acceptors) would be expected to be the primary sites for hydrogen bonding. These interactions would likely lead to the formation of extensive one-, two-, or three-dimensional networks in the solid state. rsc.org The specific geometry of these hydrogen bonds dictates the crystal packing.

Interactive Table 2: Hydrogen Bond Geometry in [H-β-(4-pyridyl)-Ala-OH] tetrafluoroborate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1A···F1 | 0.92(3) | 2.00(3) | 2.891(3) | 162(2) |

| N1-H1B···F2 | 0.92(3) | 2.15(3) | 3.012(3) | 155(2) |

| N1-H1C···O1 | 0.93(3) | 1.83(3) | 2.750(2) | 171(2) |

| N1-H1C···O2 | 0.93(3) | 2.53(3) | 3.208(2) | 130(2) |

Source: Adapted from a study on a salt of 3-(4-pyridyl)alanine. rsc.org This data illustrates the types of hydrogen bonds that could be present in the crystal structure of the related nitrile compound.

Beyond classical hydrogen bonds, other non-covalent interactions are expected to play a role in the supramolecular assembly of this compound. These include C-H···N and C-H···π interactions. The pyridine ring, being an aromatic system, can participate in π-π stacking interactions, although in the crystal structure of the analogous 3-(4-pyridyl)alanine salt, these interactions were found to be absent. rsc.org

The interplay of these various intermolecular forces would govern the self-assembly of the molecules into larger, ordered structures. nih.gov The study of these interactions is fundamental to crystal engineering and the design of new materials with specific properties. nih.govsemanticscholar.org The ability of amino acids and their derivatives to form such assemblies is a well-documented phenomenon. rsc.org

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor to Amino Acid Derivatives (e.g., Pyridylalanines)

One of the most direct and significant applications of 2-Amino-3-pyridin-4-yl-propionitrile is its role as a precursor to non-natural amino acids, particularly pyridylalanines. The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, yielding 4-pyridylalanine. These heterocyclic amino acids are of great interest as they can be incorporated into peptides to introduce conformational constraints, alter biological activity, or serve as probes for studying enzyme mechanisms.

Chemoenzymatic methods have been developed to produce enantiomerically pure pyridylalanine derivatives. researchgate.net These processes often involve the enzymatic resolution of racemic intermediates derived from the aminonitrile, allowing for the selective synthesis of either the L- or D-enantiomer. For instance, enzymes like α-chymotrypsin can be used for the stereoselective hydrolysis of N-acetylated pyridylalanine esters, which are readily prepared from the parent aminonitrile. researchgate.net The ability to generate these chiral building blocks is critical for their application in asymmetric synthesis and for incorporation into peptide-based therapeutics.

The unnatural amino acid L-3-(2-cyano-4-pyridyl)alanine, a derivative of the core structure, has been synthesized and used in solid-phase peptide synthesis. Peptides containing this residue can undergo spontaneous macrocyclization with an N-terminal cysteine, demonstrating the utility of the cyanopyridyl moiety in creating constrained peptide inhibitors with enhanced proteolytic stability and binding affinity. anu.edu.au

Scaffold for Heterocyclic Synthesis

The aminonitrile functionality is a well-established synthon for the construction of various heterocyclic rings. The adjacent amine and nitrile groups can participate in cyclization reactions with a range of electrophilic and nucleophilic reagents to form new ring systems.

The this compound scaffold is suitable for annulation reactions to form fused heterocyclic systems, including those related to pyrimidines and purines. The vicinal amino and cyano groups are key reactive handles for constructing the pyrimidine (B1678525) ring. For example, condensation with reagents like formamidine or urea can lead to the formation of pyridopyrimidines. While purines are bicyclic structures, the fundamental reactions used to build the pyrimidine portion of the purine (B94841) ring can be applied. utah.eduyoutube.com The general strategy involves the reaction of the aminonitrile with a one-carbon synthon (e.g., formic acid, formamide) followed by cyclization to yield an aminopyrimidine ring fused or attached to the existing pyridine (B92270) structure.

The chemistry of related 2-amino-3-cyanopyridines is well-documented and serves as a blueprint for the potential reactions of this compound. researchgate.net These compounds react with a variety of reagents to yield fused systems like pyrido[2,3-d]pyrimidines. researchgate.net

Beyond pyrimidines, the reactive nature of the aminonitrile moiety allows for the construction of other fused pyridine systems. The nitrile group can be transformed into various other functional groups, which can then participate in cyclization reactions. For example, reduction of the nitrile to an amine, followed by reaction with a 1,3-dicarbonyl compound, could lead to the formation of a new fused pyridine ring. The synthesis of thieno[2,3-b]pyridines, a class of fused heterocycles with significant biological activity, often starts from aminonitrile precursors. nih.govnih.gov These syntheses highlight the versatility of the aminonitrile group in building complex, fused heterocyclic scaffolds. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Aminonitrile Precursors

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |

| 2-Amino-3-cyanopyridine (B104079) | Formamidine, Urea | Pyrido[2,3-d]pyrimidine | researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Various electrophiles | Thieno[2,3-d]pyrimidine | nih.gov |

| 2-Amino-3-cyanopyridine | Malononitrile | 1,8-Naphthyridine | ekb.eg |

The stereocenter at the alpha-carbon of this compound makes it an attractive starting material for the synthesis of chiral heterocycles. Asymmetric synthesis strategies can be employed to set this stereocenter, which can then be carried through subsequent transformations to produce enantiomerically enriched or pure heterocyclic products. nih.gov Methodologies for converting naturally occurring amino acids into chiral 3,4-disubstituted pyrroles demonstrate how a chiral center from an amino acid precursor can direct the formation of a new heterocyclic ring. researchgate.net A similar approach can be envisioned starting from optically active 4-pyridylalanine, derived from the title aminonitrile, to construct a variety of chiral heterocycles where the stereochemistry is controlled from the outset.

Intermediate in the Preparation of Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable intermediate for accessing novel pyridine-based compounds for drug discovery programs. ijpsr.com

In drug discovery, the synthesis of analogue libraries is a cornerstone for establishing structure-activity relationships (SAR) and for optimizing the properties of a lead compound. This compound is an ideal starting point for such libraries due to its multiple points for diversification. The amino group can be acylated, alkylated, or used in reductive amination, while the nitrile can be hydrolyzed, reduced, or reacted with organometallics. The pyridine ring itself can be modified, for instance, through N-oxidation or substitution reactions.

This approach has been used in the development of inhibitors for various enzymes. For example, libraries of 2-amino-4-methylpyridine analogues have been synthesized to explore inhibitors of inducible nitric oxide synthase (iNOS). nih.govwustl.eduresearchgate.net Similarly, arylpyridin-2-yl guanidine derivatives have been prepared and evaluated as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), starting from substituted 2-aminopyridines. mdpi.com These studies showcase how a core scaffold, readily accessible from an intermediate like this compound, can be systematically modified to probe interactions with a biological target and to develop potent and selective inhibitors.

Structure-Activity Relationship (SAR) Studies on Molecular Targets (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Mechanisms)

The this compound scaffold serves as a valuable template in medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies aimed at optimizing ligand interactions with various molecular targets, including enzymes and receptors. Although SAR studies on this exact molecule are not extensively detailed in public literature, the analysis of closely related aminopyridine and nitrile-containing compounds provides significant insights into the functional importance of its structural components. These studies are crucial for refining the potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery.

Key structural features of this compound, such as the pyridine ring, the amino group, and the propionitrile (B127096) side chain, are frequently manipulated to probe their influence on biological activity. For instance, in the development of inhibitors for various kinases, the aminopyridine core is a common pharmacophore. SAR studies on 2-arylamino-4-aryl-pyrimidines, which share the aminopyridine motif, have demonstrated that substitutions on these rings are critical for achieving potent inhibition of enzymes like p21-Activated Kinase 1 (PAK1). nih.gov The placement and nature of substituents on the pyridine or analogous pyrimidine ring can drastically alter binding affinity by influencing hydrogen bonding, hydrophobic, and electrostatic interactions within the active site of the target protein.

Similarly, research on 2-aminopyridine-3,5-dicarbonitrile compounds as inhibitors of prion replication highlights the importance of the aminopyridine scaffold. nih.gov A comprehensive SAR study of this scaffold identified compounds with significantly improved bioactivity against the infectious prion isoform (PrPSc). nih.gov This suggests that the arrangement of nitrogen atoms and cyano groups on the pyridine ring is a key determinant of inhibitory activity.

The table below summarizes SAR findings for compounds structurally related to this compound, illustrating the impact of molecular modifications on biological activity.

| Compound Scaffold | Molecular Target | Key SAR Findings | Reference |

| 2-Aminopyridine-3,5-dicarbonitrile | Prion Protein (PrPSc) | Modifications to the aminopyridine core led to a ~40-fold improvement in bioactivity against PrPSc replication. | nih.gov |

| 2-Arylamino-4-aryl-pyrimidine | p21-Activated Kinase 1 (PAK1) | Incorporation of a bromide at the 5-position of the pyrimidine core enhanced inhibitory potency. A 1,2-dimethylpiperazine pendant domain also contributed to potent PAK1 inhibition and anti-proliferative activity. | nih.gov |

| Benzothiophene-carboxamide | AF9/ENL and AF4/DOT1L Protein-Protein Interactions | A 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent was found to be essential for inhibitory activity. A benzothiophene core showed stronger activity than an indole core. | mdpi.com |

Applications in Material Science and Chemical Biology Tools

The unique combination of a nucleophilic amino group, a coordinating pyridine ring, and a reactive nitrile function makes this compound and its derivatives attractive candidates for applications in material science and as tools in chemical biology.

Development of Fluorescent Probes or Sensors

The aminopyridine core structure is a known chromophore that can be incorporated into larger systems to create fluorescent probes and sensors. The photophysical properties of these molecules are often sensitive to their local microenvironment, such as polarity, viscosity, or the presence of specific ions or molecules. This sensitivity allows them to function as reporters in complex biological systems or materials.

Derivatives of 2-aminopyridine-3-carbonitrile have been investigated as fluorescent molecular sensors for monitoring processes like photopolymerization. mdpi.com These probes exhibit changes in their fluorescence emission in response to the increasing viscosity of the medium during polymerization, allowing for real-time tracking of the reaction progress. mdpi.com The sensitivity of these sensors can be tuned by modifying the substituents on the pyridine ring. mdpi.com The introduction of cyano-functionalized unnatural amino acids into peptides is a well-established method that can be paired with fluorescent dyes for specific labeling applications. nih.gov

The development of fluorescent probes based on aminopyridine structures leverages their favorable photophysical characteristics, as detailed in the table below.

| Probe Type | Application | Principle of Operation | Reference |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives | Monitoring photopolymerization | Fluorescence intensity and wavelength shift in response to changes in microenvironment viscosity and polarity. | mdpi.com |

| Bifunctional Rosamine Probes | Peptide and protein labeling | Click chemistry reaction between cyano-functionalized residues and azide- or alkyne-modified fluorophores. | nih.gov |

| BODIPY-based Probes | Amino acid sensing | The probe produces a unique photophysical response upon coupling to the α-amino group of different amino acids. | researchgate.net |

Integration into Polymeric Structures or Advanced Materials

The functional groups of this compound provide multiple avenues for its integration into polymeric structures. The primary amino group can participate in polymerization reactions, such as polycondensation, to form polyamides or polyimides.

Furthermore, the pyridine nitrogen and the amino group are excellent ligands for metal ions. This property allows the molecule to be used as a building block for coordination polymers and metal-organic frameworks (MOFs). In one example, 2-amino-3-methylpyridine, a related compound, was shown to act as a bridging ligand between two silver (I) ions, with the ring nitrogen coordinating to one metal center and the amino group bridging to another, resulting in a polymeric structure. mdpi.com This demonstrates the potential for creating extended, ordered materials with potentially interesting catalytic, magnetic, or optical properties.

In a highly relevant application, a structural isomer, 3-amino-3-(pyridin-2-yl)acrylonitrile, has been explored as a comonomer in the synthesis of polyacrylonitrile (PAN). Its incorporation was found to lower the initiation temperature of polymerization and significantly improve the thermal stability of the resulting polymer, which is a critical precursor for carbon fiber production.

These examples highlight the versatility of the aminopyridine-nitrile structure in creating advanced materials with tailored properties.

Q & A

Q. What scaling challenges arise during pilot-to-production synthesis, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.